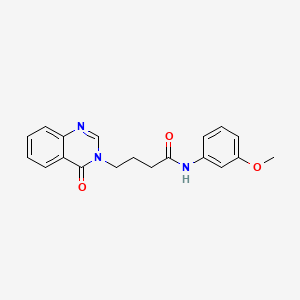

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Description

- Its chemical structure consists of a quinazolinone core with a 3-methoxyphenyl group attached to the nitrogen atom and a butanamide side chain.

- The compound’s molecular formula is C₁₈H₁₈N₂O₃.

- It may have potential applications in various fields due to its unique structure.

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: , is a synthetic organic compound.

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C19H19N3O3/c1-25-15-7-4-6-14(12-15)21-18(23)10-5-11-22-13-20-17-9-3-2-8-16(17)19(22)24/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,23) |

InChI Key |

GWNXUAZRGYLYAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. While specific methods may vary, a common approach includes the following

Industrial Production: Information on large-scale industrial production methods is limited. research laboratories can synthesize it for scientific purposes.

Chemical Reactions Analysis

Reactivity: The compound may undergo various reactions, including

Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Major Products: These reactions can yield derivatives with altered properties, such as improved solubility or bioactivity.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study demonstrated that derivatives of quinazoline, including this compound, showed promising results against human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability with an IC50 value indicative of its potency .

Pharmacological Applications

2.1 Enzyme Inhibition

The compound has been investigated as a potential inhibitor of enzymes such as lipoxygenase (LOX), which plays a role in inflammatory processes and cancer progression. The structure of this compound suggests it could effectively bind to the active site of LOX, thereby inhibiting its activity.

Data Table: Inhibitory Potency Against LOX

2.2 Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazoline ring can significantly affect biological activity.

Data Table: SAR Insights

| Substituent | Activity Change | Reference |

|---|---|---|

| Methoxy group at position 3 | Increased potency | |

| Alkyl chain variation | Altered solubility |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Synthesis Overview:

- Starting Material: 3-Methoxyphenylamine.

- Intermediate Formation: Reaction with isocyanate derivatives.

- Final Product: Purification through recrystallization or chromatography.

Mechanism of Action

Targets: Identify molecular targets (e.g., enzymes, receptors) that interact with this compound.

Pathways: Explore the signaling pathways affected by its binding or modulation.

Specific Mechanisms: Unfortunately, detailed information on its mechanism of action is scarce.

Comparison with Similar Compounds

Uniqueness: Compare it to related quinazolinone derivatives. Highlight any distinctive features.

Similar Compounds: Other quinazolinones, such as , , and , share structural similarities.

Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.

Biological Activity

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique chemical structure, which includes a methoxyphenyl group and a quinazolinone moiety. Its molecular formula is CHNO.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Cancer Cell Proliferation : Research indicates that compounds containing the quinazolinone structure can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2. This leads to an increase in pro-apoptotic signals within the cells, promoting cell death in tumor environments .

- Antimicrobial Activity : Several studies have demonstrated that derivatives of quinazolinones exhibit antimicrobial properties against a range of pathogens, suggesting that this compound may also possess similar effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Colon Cancer Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in HCT116 colon cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to enhanced cell death .

- Antimicrobial Efficacy : A study investigating the antimicrobial properties found that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results suggest potential applications in treating bacterial infections .

- Inflammation Model : An animal model study indicated that administration of this compound reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases .

Q & A

Q. Key Validation Techniques :

- Purity : Melting point analysis (e.g., 222–224°C for analog 18a) .

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 8.2–6.8 ppm for aromatic protons) and MS (e.g., [M+H]⁺ at m/z 456.07) .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC with >95% purity thresholds .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., C: 65.78%, H: 4.42%, N: 12.27%) validate stoichiometry .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Analog Design :

- Quinazolinone Modifications : Vary substituents at C2 (e.g., methyl, bromo) to study steric/electronic effects on target binding .

- Butanamide Chain : Test shorter/longer alkyl chains or ester/amide replacements .

Biological Screening :

- In Vitro Assays : Enzyme inhibition (e.g., COX-2 IC₅₀ = 116.73 mmol/kg via fluorometric assays) .

- In Vivo Models : Carrageenan-induced edema in rats for anti-inflammatory activity .

Computational SAR :

Example : Hybrid pharmacophores combining quinazolinone and pyrimidine moieties improved anti-inflammatory activity (ulcer index = 11.38 vs. Diclofenac’s 18.2) .

Advanced: What computational methods are suitable for identifying potential biological targets?

Methodological Answer:

- Target Prediction : Use SwissTargetPrediction or PharmMapper to screen for kinase, protease, or GPCR targets .

- Molecular Dynamics (MD) : Simulate binding stability with GROMACS (e.g., RMSD < 2.0 Å over 100 ns) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < −30 kcal/mol suggests strong inhibition) .

Case Study : Docking of 2-(4-oxoquinazolin-3-yl)-N-phenylacetamide derivatives into InhA (Mycobacterium tuberculosis) revealed hydrogen bonding with Tyr158 .

Advanced: How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Assay Standardization :

- Use identical cell lines (e.g., HT-29 for anticancer studies) and normalize to reference inhibitors .

Cross-Validation :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2 fluorometric) with cell viability (MTT) .

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Cₘₐₓ and AUC via LC-MS) to rule out absorption artifacts .

Data Triangulation :

- Combine crystallography (e.g., PDB 1PGE for COX-2) with mutagenesis studies to confirm binding residues .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential?

Methodological Answer:

- Anti-Inflammatory :

- Carrageenan-Induced Paw Edema : Measure edema reduction (%) at 3–6 h post-administration .

- Anticancer :

- Xenograft Models : Implant HT-29 cells in nude mice; monitor tumor volume (mm³) over 21 days .

- Antihypertensive :

Q. Key Metrics :

- Ulcerogenicity : Compare gastric lesion scores (e.g., 11.38 vs. 18.2 for Diclofenac) .

- Therapeutic Index : LD₅₀/ED₅₀ ratios >10 indicate safety .

Table 1: Representative Biological Activities of Quinazolinone Derivatives

| Compound | Target | Activity (IC₅₀/ED₅₀) | Model | Reference |

|---|---|---|---|---|

| Compound 20 | Diuretics | 0.82 mg/kg | Lipschitz rat | |

| Hybrid 83 | COX-2 | 116.73 mmol/kg | Carrageenan rat | |

| Derivative 11k | Anticancer | 8.2 µM (HT-29) | Xenograft mouse |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.